4,4,5,5-Tetramethyl-2-(2-((p-tolyloxy)methyl)phenyl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(2-((p-tolyloxy)methyl)phenyl)-1,3,2-dioxaborolane is a boronic acid derivative with a complex molecular structure. This compound is known for its utility in various chemical reactions, particularly in organic synthesis and materials science. Its unique structure allows it to participate in a range of chemical transformations, making it a valuable reagent in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-(2-((p-tolyloxy)methyl)phenyl)-1,3,2-dioxaborolane typically involves the reaction of p-tolylboronic acid with appropriate reagents under controlled conditions. One common method is the pinacol esterification reaction, where p-tolylboronic acid is treated with pinacol in the presence of a catalyst to form the desired boronic ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and equipment to ensure consistent quality and yield. The process may also include purification steps to remove any impurities and ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can be used to convert the boronic acid group to boronic alcohols.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.
Major Products Formed:
Boronic Esters: Formed through oxidation reactions.
Boronic Alcohols: Resulting from reduction reactions.
Substituted Derivatives: Various functionalized products can be obtained through substitution reactions.
Scientific Research Applications
This compound finds applications in several fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.
Biology: The compound can be used in the development of bioconjugation techniques, where it helps in labeling biomolecules for imaging and diagnostic purposes.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-(2-((p-tolyloxy)methyl)phenyl)-1,3,2-dioxaborolane exerts its effects involves its ability to form stable boronic esters and borates. These intermediates can then participate in further chemical transformations, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane: A closely related compound with a similar structure but lacking the methoxy group.
4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane: Another boronic acid derivative with a different positional isomer of the tolyl group.
Uniqueness: 4,4,5,5-Tetramethyl-2-(2-((p-tolyloxy)methyl)phenyl)-1,3,2-dioxaborolane is unique due to the presence of the methoxy group, which can influence its reactivity and stability compared to similar compounds. This structural feature allows for a broader range of chemical transformations and applications.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-[(4-methylphenoxy)methyl]phenyl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BO3/c1-15-10-12-17(13-11-15)22-14-16-8-6-7-9-18(16)21-23-19(2,3)20(4,5)24-21/h6-13H,14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPAEQRCPAUQDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2COC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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